1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring, which is often found in pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- can be achieved through various synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Another method involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction results in a significant increase in molecular complexity and is supported by density functional theory calculations .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include rhodium catalysts, nitriles, and electrophilic carbenes . The major products formed from these reactions are typically more complex isoindole derivatives with enhanced properties.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . The molecular targets and pathways involved include nucleophilic and electrophilic sites that facilitate the formation of complex isoindole derivatives .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- can be compared with other similar compounds such as:
1H-Isoindole, 2,3-dihydro-: This compound also features an isoindole ring but lacks the piperazine moiety, making it less effective in enhancing bioavailability and stability.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: These compounds undergo similar reactions but have different structural features and applications.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- lies in its ability to form complex fluorophores with enhanced properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-9-11-18(12-10-17)7-4-8-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6H,4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXTUIJIVGYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604100 | |
Record name | 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6820-96-8 | |
Record name | 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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